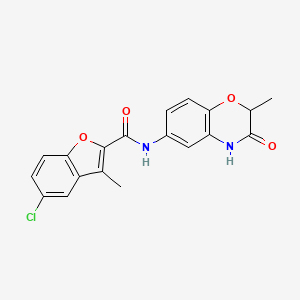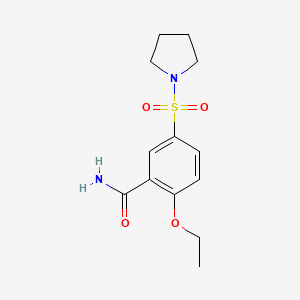![molecular formula C19H39N3O B6122364 2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6122364.png)
2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol, also known as GSK1521498, is a compound that has been developed as a potential treatment for various psychiatric disorders. It belongs to the class of compounds known as piperazine derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol acts as a partial agonist of the 5-HT1A receptor, which modulates the release of neurotransmitters such as serotonin and dopamine. This modulation of neurotransmitter release is thought to be responsible for the therapeutic effects of 2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol in psychiatric disorders.
Biochemical and physiological effects:
2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol has been shown to increase the levels of serotonin and dopamine in the brain, which are associated with improved mood and reduced anxiety. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol is its high selectivity for the 5-HT1A receptor, which reduces the risk of off-target effects. However, one of the limitations of 2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol is its poor solubility in water, which can make it difficult to administer in preclinical studies.
Direcciones Futuras
Future research on 2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol could focus on its potential therapeutic applications in other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of 2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol to optimize its dosing and administration. Finally, the development of more effective synthesis methods for 2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol could improve its availability for research purposes.
Métodos De Síntesis
The synthesis of 2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol involves the reaction of 1-(1-isopropyl-4-piperidinyl)-4-(4-fluorophenyl)piperazine with 1-ethylpropylamine in the presence of a reducing agent to yield the final product. The synthesis method has been optimized to obtain high yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various psychiatric disorders, including depression, anxiety, and schizophrenia. Preclinical studies have shown that 2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol has a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Propiedades
IUPAC Name |
2-[4-pentan-3-yl-1-(1-propan-2-ylpiperidin-4-yl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39N3O/c1-5-17(6-2)21-12-13-22(19(15-21)9-14-23)18-7-10-20(11-8-18)16(3)4/h16-19,23H,5-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBSRBDJAQAGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCN(C(C1)CCO)C2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-Ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-[(4-methyl-1H-imidazol-5-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6122284.png)


![2-(1-benzyl-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6122304.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(methylthio)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6122309.png)
![2-(4-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenyl)-6-[2-(1H-pyrazol-1-yl)ethyl]pyrimidin-4(3H)-one](/img/structure/B6122316.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6122318.png)
![3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine](/img/structure/B6122325.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methylene]-4-methoxybenzohydrazide](/img/structure/B6122345.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(4-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6122352.png)

![2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6122371.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B6122378.png)
![1-[4-(2-methoxy-5-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B6122391.png)